2-Chloro-6-fluoro ethoxybenzene
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Overview
Description
2-Chloro-6-fluoro ethoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the sixth position, and an ethoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro ethoxybenzene typically involves the reaction of 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group. The general reaction scheme is as follows:
2-Chloro-6-fluorophenol+Ethyl bromideK2CO3,Reflux2-Chloro-6-fluoro ethoxybenzene+KBr+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reaction conditions remain similar, but the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro ethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ethoxy group with other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nitration: 2-Chloro-6-fluoro-4-nitro ethoxybenzene
Sulfonation: 2-Chloro-6-fluoro-4-sulfonic acid ethoxybenzene
Halogenation: 2-Chloro-6-fluoro-4-bromo ethoxybenzene
Scientific Research Applications
2-Chloro-6-fluoro ethoxybenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, which have applications in coatings and adhesives.
Chemical Research: The compound serves as a model substrate in studies of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro ethoxybenzene depends on its application:
Pharmaceuticals: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Agrochemicals: The compound may disrupt essential biological pathways in pests or weeds, leading to their death. This could involve inhibition of key enzymes or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenol: Similar structure but lacks the ethoxy group.
2-Chloro-6-fluorobenzaldehyde: Similar structure but has an aldehyde group instead of an ethoxy group.
2-Chloro-6-fluoroanisole: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Chloro-6-fluoro ethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an ethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-chloro-2-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMFBFUYVSSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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